Cas no 2167856-05-3 (5-(difluoromethyl)sulfanyl-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole)

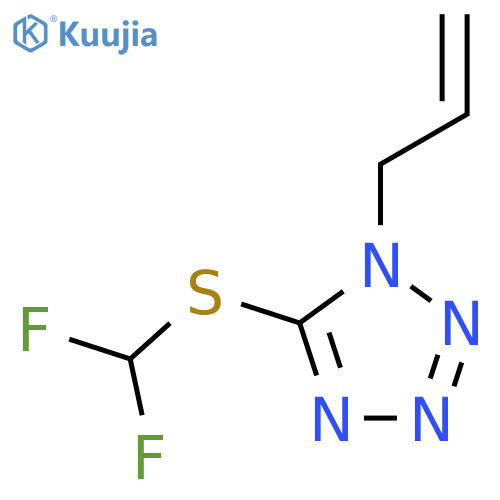

2167856-05-3 structure

商品名:5-(difluoromethyl)sulfanyl-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole

5-(difluoromethyl)sulfanyl-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole 化学的及び物理的性質

名前と識別子

-

- 5-(difluoromethyl)sulfanyl-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole

- 2167856-05-3

- EN300-1275385

- 5-[(difluoromethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole

-

- インチ: 1S/C5H6F2N4S/c1-2-3-11-5(8-9-10-11)12-4(6)7/h2,4H,1,3H2

- InChIKey: MXRVQYRAKMRYRW-UHFFFAOYSA-N

- ほほえんだ: S(C(F)F)C1=NN=NN1CC=C

計算された属性

- せいみつぶんしりょう: 192.02812371g/mol

- どういたいしつりょう: 192.02812371g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 156

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

5-(difluoromethyl)sulfanyl-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1275385-2500mg |

5-[(difluoromethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole |

2167856-05-3 | 2500mg |

$1735.0 | 2023-10-01 | ||

| Enamine | EN300-1275385-500mg |

5-[(difluoromethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole |

2167856-05-3 | 500mg |

$849.0 | 2023-10-01 | ||

| Enamine | EN300-1275385-10000mg |

5-[(difluoromethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole |

2167856-05-3 | 10000mg |

$3807.0 | 2023-10-01 | ||

| Enamine | EN300-1275385-250mg |

5-[(difluoromethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole |

2167856-05-3 | 250mg |

$814.0 | 2023-10-01 | ||

| Enamine | EN300-1275385-0.25g |

5-[(difluoromethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole |

2167856-05-3 | 0.25g |

$814.0 | 2023-06-08 | ||

| Enamine | EN300-1275385-0.5g |

5-[(difluoromethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole |

2167856-05-3 | 0.5g |

$849.0 | 2023-06-08 | ||

| Enamine | EN300-1275385-1.0g |

5-[(difluoromethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole |

2167856-05-3 | 1g |

$884.0 | 2023-06-08 | ||

| Enamine | EN300-1275385-2.5g |

5-[(difluoromethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole |

2167856-05-3 | 2.5g |

$1735.0 | 2023-06-08 | ||

| Enamine | EN300-1275385-0.05g |

5-[(difluoromethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole |

2167856-05-3 | 0.05g |

$744.0 | 2023-06-08 | ||

| Enamine | EN300-1275385-100mg |

5-[(difluoromethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole |

2167856-05-3 | 100mg |

$779.0 | 2023-10-01 |

5-(difluoromethyl)sulfanyl-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole 関連文献

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

2167856-05-3 (5-(difluoromethyl)sulfanyl-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole) 関連製品

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 503537-97-1(4-bromooct-1-ene)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 57707-64-9(2-azidoacetonitrile)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量